molecular formula C9H9Br2N B12963578 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12963578
M. Wt: 290.98 g/mol
InChI Key: UEKBPQZKBBAXGR-UHFFFAOYSA-N
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Description

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10Br2N It is a derivative of indene, featuring two bromine atoms at the 6 and 7 positions and an amine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2,3-dihydro-1H-inden-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 6 and 7 positions of the indene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents (RMgX) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction can produce 2,3-dihydro-1H-inden-1-amine. Substitution reactions result in various substituted indene derivatives.

Scientific Research Applications

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-inden-1-amine
  • 5,6-Difluoro-2,3-dihydro-1H-inden-1-amine
  • 6-Chloro-2,3-dihydro-1H-inden-1-amine

Uniqueness

6,7-Dibromo-2,3-dihydro-1H-inden-1-amine is unique due to the presence of two bromine atoms at specific positions on the indene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9Br2N

Molecular Weight

290.98 g/mol

IUPAC Name

6,7-dibromo-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C9H9Br2N/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3,7H,2,4,12H2

InChI Key

UEKBPQZKBBAXGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C(=C(C=C2)Br)Br

Origin of Product

United States

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